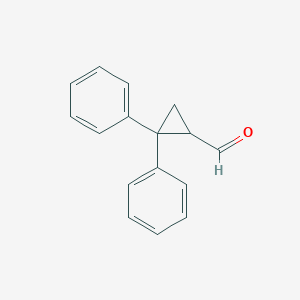
2,2-Diphenylcyclopropane-1-carbaldehyde
Descripción general
Descripción
2,2-Diphenylcyclopropane-1-carbaldehyde: is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups and an aldehyde functional group. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of diphenylacetaldehyde. One common method is the reaction of diphenylacetaldehyde with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diphenylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: 2,2-Diphenylcyclopropanecarboxylic acid.
Reduction: 2,2-Diphenylcyclopropanemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2,2-Diphenylcyclopropane-1-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of cyclopropane ring-opening reactions and the formation of new carbon-carbon bonds.
Biology and Medicine: In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its derivatives may exhibit interesting pharmacological properties, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it a valuable building block for the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2-Diphenylcyclopropane-1-carbaldehyde primarily involves its reactivity as an aldehyde and the strain associated with the cyclopropane ring. The aldehyde group can undergo nucleophilic addition reactions, while the cyclopropane ring can participate in ring-opening reactions under appropriate conditions. These reactions can lead to the formation of new bonds and the generation of reactive intermediates, which can further react to form complex products.
Comparación Con Compuestos Similares
2,2-Diphenylcyclopropane: Lacks the aldehyde functional group, making it less reactive in nucleophilic addition reactions.
2,2-Diphenylcyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
2,2-Diphenylcyclopropanemethanol: Contains a primary alcohol group, making it more suitable for further oxidation or esterification reactions.
Uniqueness: 2,2-Diphenylcyclopropane-1-carbaldehyde is unique due to the presence of both the strained cyclopropane ring and the reactive aldehyde group. This combination allows for a wide range of chemical transformations and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
59591-01-4 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2,2-diphenylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C16H14O/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2 |
Clave InChI |
QUUNFTRQJBUFNY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]butan-1-amine](/img/structure/B8571209.png)
![Diethyl [(1H-pyrrol-1-yl)methyl]phosphonate](/img/structure/B8571216.png)







